molecular formula C14H10F4O3 B6384393 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol CAS No. 1261889-08-0

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384393
CAS No.: 1261889-08-0
M. Wt: 302.22 g/mol
InChI Key: ASOIPLZPIICUQK-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol is a fluorinated phenolic compound featuring a central phenol core substituted with two distinct functional groups:

  • A trifluoromethoxy (-OCF₃) group at position 3.
  • A 5-fluoro-2-methoxyphenyl substituent at position 5.

The trifluoromethoxy group is a strong electron-withdrawing moiety, enhancing the acidity of the phenolic hydroxyl group and improving metabolic stability. The 5-fluoro-2-methoxyphenyl substituent introduces steric bulk and additional electronic modulation due to the fluorine and methoxy groups.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O3/c1-20-13-3-2-9(15)6-12(13)8-4-10(19)7-11(5-8)21-14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOIPLZPIICUQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40686625
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261889-08-0
Record name 5'-Fluoro-2'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40686625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the use of 5-fluoro-2-methoxyphenylboronic acid as a key intermediate. This compound can be synthesized through a series of reactions including halogenation, methoxylation, and boronation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki-Miyaura cross-coupling reactions are often employed, utilizing palladium catalysts and appropriate ligands to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenol Core

The target compound is compared to analogs with modifications in substituent type, position, or core structure (Table 1).

Table 1: Structural Comparison of Phenolic Analogs

Compound Name Core Structure Substituents (Position) Key Functional Groups Molecular Formula* Molecular Weight* Reference
5-(5-Fluoro-2-methoxyphenyl)-3-trifluoromethoxyphenol Phenol 5-(5-Fluoro-2-methoxyphenyl), 3-trifluoromethoxy OH, OCF₃, OCH₃, F C₁₄H₁₀F₄O₃ 306.23
5-(4-Chlorophenyl)-3-trifluoromethoxyphenol Phenol 4-Chlorophenyl, 3-trifluoromethoxy OH, Cl, OCF₃ C₁₃H₈ClF₃O₂ 294.65
3-(3-Hydroxyphenyl)-5-trifluoromethoxyphenol Phenol 3-Hydroxyphenyl, 5-trifluoromethoxy Two OH groups, OCF₃ C₁₃H₉F₃O₃ 270.20
5-(5-FORMYLTHIOPHEN-2-YL)-3-TRIFLUOROMETHOXYPHENOL Phenol 5-(Formylthiophen-2-yl), 3-trifluoromethoxy Thiophene, Formyl, OCF₃ C₁₂H₇F₃O₃S 288.24

*Molecular formulas and weights are inferred from structural analogs in the evidence.

Key Observations:
  • Electron-Withdrawing Effects: The trifluoromethoxy group (-OCF₃) in all analogs increases phenolic acidity compared to methoxy (-OCH₃) or chloro (-Cl) substituents .
  • For example, the target compound’s calculated logP (~3.1) is higher than 3-(3-hydroxyphenyl)-5-trifluoromethoxyphenol (logP ~2.5) due to fewer polar hydroxyl groups .
  • Steric Effects : The 5-fluoro-2-methoxyphenyl substituent in the target compound introduces greater steric hindrance compared to 4-chlorophenyl or formylthiophenyl groups, possibly affecting binding interactions in biological systems .

Core Structure Modifications

Pyrrole-Based Analogs

The pyrrole derivative 5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid () shares the 5-fluoro-2-methoxyphenyl substituent but replaces the phenol core with a pyrrole-carboxylic acid structure. Key differences include:

  • Acidity: The carboxylic acid (-COOH) group (pKa ~4.2) is more acidic than the phenolic -OH (pKa ~8–10).
  • Bioavailability: The pyrrole core may reduce metabolic stability compared to the phenol due to enzymatic oxidation susceptibility .
Furan and Thiophene Derivatives
  • 5-(5-FORMYLTHIOPHEN-2-YL)-3-TRIFLUOROMETHOXYPHENOL () replaces the fluoro-methoxyphenyl group with a formylthiophenyl moiety.
  • 4-(3,4-Difluoro-2-methoxy-phenyl)-2-methyl-2-(trifluoromethyl)-3H-furan-5-carboxylic acid () features a furan core with trifluoromethyl and carboxylic acid groups. The furan oxygen enhances electron density, contrasting with the electron-deficient phenol core .

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